6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide
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Overview
Description
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a phenylsulfonyl group at the 6-position and a 2-thienylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the nicotinamide core, which undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-thienylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl and thienylmethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(phenylsulfonyl)-N-methyl nicotinamide
- 6-(phenylsulfonyl)-N-(2-furylmethyl)nicotinamide
- 6-(phenylsulfonyl)-N-(2-pyridylmethyl)nicotinamide
Uniqueness
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-17(19-12-14-5-4-10-23-14)13-8-9-16(18-11-13)24(21,22)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBWXGRWRJSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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